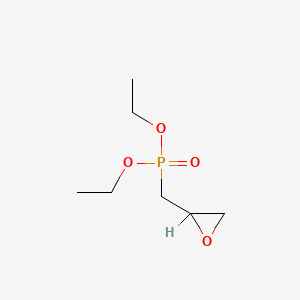

Diethyl 2,3-epoxypropylphosphonate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(diethoxyphosphorylmethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O4P/c1-3-10-12(8,11-4-2)6-7-5-9-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKXIMRHLZJUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1CO1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020456 | |

| Record name | Diethyl-beta,gamma-epoxypropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7316-37-2 | |

| Record name | Diethyl P-(2-oxiranylmethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7316-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2,3-epoxypropylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007316372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycidylphosphonic acid diethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl-beta,gamma-epoxypropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2,3-epoxypropylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 2,3-EPOXYPROPYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3V684S81D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diethyl 2,3 Epoxypropylphosphonate

Classical and Contemporary Synthetic Routes to Racemic Diethyl 2,3-Epoxypropylphosphonate

The preparation of racemic this compound typically involves a two-step process: the formation of a carbon-phosphorus bond to create an allylic phosphonate (B1237965), followed by the epoxidation of the double bond.

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds and is widely used for synthesizing phosphonates. wikipedia.orgnih.gov The reaction involves the nucleophilic attack of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), on an alkyl halide, which results in a pentavalent phosphorus species. wikipedia.orgorganic-chemistry.org

In the context of this compound synthesis, the Michaelis-Arbuzov reaction is employed to prepare the precursor, diethyl (prop-2-en-1-yl)phosphonate (also known as diethyl allylphosphonate). This is typically achieved by reacting triethyl phosphite with an allyl halide, such as allyl bromide. The reaction proceeds via an SN2 mechanism, where the phosphorus atom of the phosphite attacks the electrophilic carbon of the allyl halide, displacing the bromide ion. A subsequent dealkylation step, where the displaced halide ion attacks one of the ethyl groups on the intermediate phosphonium (B103445) salt, yields the final diethyl (prop-2-en-1-yl)phosphonate and a volatile ethyl halide.

Once the precursor, diethyl (prop-2-en-1-yl)phosphonate, is synthesized, the next crucial step is the epoxidation of its carbon-carbon double bond to form the target racemic this compound. A well-established and efficient method for this transformation is the use of a peroxy acid, with meta-chloroperbenzoic acid (m-CPBA) being a common choice. researchgate.net

The reaction is carried out by treating the allylic phosphonate with m-CPBA in a suitable solvent like dichloromethane. researchgate.net The epoxidation occurs in high yield, providing the racemic this compound, which serves as the essential starting material for enantioselective separation techniques. researchgate.netnih.gov

Enantioselective Synthesis of this compound

Access to enantiomerically pure forms of this compound is critical for their application in the synthesis of chiral bioactive molecules. The most effective method for achieving this is the Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide.

Hydrolytic Kinetic Resolution (HKR) is a powerful technique used to separate a racemic mixture of epoxides. The principle relies on the differential reaction rates of the two enantiomers with a chiral catalyst in the presence of a nucleophile, in this case, water. unipd.itgoogle.com One enantiomer of the epoxide reacts significantly faster with water to form a 1,2-diol, while the other enantiomer reacts much more slowly. unipd.it

By using a substoichiometric amount of water (typically around 0.5 equivalents relative to the racemic epoxide), the reaction can be stopped when the more reactive enantiomer is almost completely consumed. This leaves the reaction mixture enriched in the less reactive, unhydrolyzed epoxide enantiomer. unipd.it This method is highly practical as it uses water as the reagent and can be performed with low catalyst loadings, making it an appealing process for producing highly enantioenriched epoxides. unipd.it

The success of Hydrolytic Kinetic Resolution hinges on the use of a highly efficient and selective chiral catalyst. For the HKR of terminal epoxides, including this compound, chiral (salen)Co(III) complexes, known as Jacobsen's catalysts, are exceptionally effective. nih.govunipd.it

Jacobsen's catalyst is a coordination compound consisting of a central manganese or cobalt atom bound to a salen-type ligand. wikipedia.org The chirality of the catalyst is derived from a chiral diamine backbone, typically 1,2-diaminocyclohexane. wikipedia.orgacs.org For HKR, the active catalyst is a Co(III) complex, often generated in situ by the oxidation of a Co(II) precursor with air in the presence of an acid, such as acetic acid. unipd.it The specific enantiomer of the catalyst—(R,R) or (S,S)—determines which enantiomer of the epoxide is preferentially hydrolyzed, thereby allowing for the selective recovery of either the (R)- or (S)-epoxide. nih.gov

The enantiomerically enriched (S)- and (R)-diethyl 2,3-epoxypropylphosphonates are obtained via the HKR of the racemic epoxide using the appropriate enantiomer of the Jacobsen's catalyst. nih.gov The reaction involves treating the racemic this compound with approximately 0.5 equivalents of water in the presence of a catalytic amount of the chiral (salen)Co(III) complex. nih.govunipd.it

To obtain the (S)-epoxide, the (R,R)-salen-Co(III) catalyst is used. This catalyst preferentially hydrolyzes the (R)-epoxide, leaving behind the desired (S)-diethyl 2,3-epoxypropylphosphonate with high enantiomeric excess. Conversely, using the (S,S)-salen-Co(III) catalyst leads to the preferential hydrolysis of the (S)-epoxide, resulting in the recovery of enantiomerically enriched (R)-diethyl 2,3-epoxypropylphosphonate. nih.gov Research has demonstrated that this methodology can produce the (S)-enantiomer with an enantiomeric excess (ee) of 96% and the (R)-enantiomer with an ee of 92%. nih.gov

Table 1: HKR of Racemic this compound

| Target Product | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (S)-Diethyl 2,3-epoxypropylphosphonate | (R,R)-salen-Co(II)-OAc | 45 | 96 | nih.gov |

| (R)-Diethyl 2,3-epoxypropylphosphonate | (S,S)-salen-Co(II)-OAc | 44 | 92 | nih.gov |

Mechanistic and Regiochemical Studies of Diethyl 2,3 Epoxypropylphosphonate Reactions

Nucleophilic Ring-Opening of the Epoxide Moiety: A Comprehensive Analysis

The three-membered epoxide ring in Diethyl 2,3-epoxypropylphosphonate is characterized by significant ring strain, making it susceptible to ring-opening reactions upon interaction with nucleophiles. These reactions are of considerable interest as they provide a pathway to a variety of functionalized phosphonates. The critical aspect of these reactions is the regioselectivity of the nucleophilic attack.

Regioselectivity of Nucleophilic Attack: C-2 vs. C-3 Positions

The epoxide ring of this compound presents two electrophilic carbon atoms for nucleophilic attack: C-2 (the carbon closer to the phosphonate (B1237965) group) and C-3 (the terminal carbon). Research indicates a pronounced tendency for nucleophilic attack to occur at the C-3 position. nih.govresearchgate.net This preference is a cornerstone of the compound's reactivity, leading predominantly to the formation of 3-substituted-2-hydroxypropylphosphonate derivatives.

For instance, the ring-opening reaction of racemic this compound with sodium azide (B81097) in the presence of ammonium (B1175870) sulfate (B86663) exclusively yields diethyl 3-azido-2-hydroxypropylphosphonate. nih.gov This outcome demonstrates high regioselectivity for the C-3 position under these conditions. Similarly, studies on other 2,3-epoxy alcohols have shown an inherent tendency for ring-opening at the C-3 position, which is attributed to the electronic influence of substituents at the C-1 position. researchgate.net

However, the regioselectivity is not absolute and can be influenced by the reaction conditions and the nature of the nucleophilic agent. In reactions involving diethylaluminum azide (Et₂AlN₃) with various terpene epoxides, the attack generally favors the more substituted carbon, which would correspond to C-3 in this case, proceeding through an Sₙ1-like transition state. nih.gov Despite this trend, reversals in regioselectivity have been observed with certain substrates, indicating a delicate balance of controlling factors. nih.gov

Studies on the Role of Electronic and Steric Factors in Regiocontrol

The pronounced regioselectivity observed in the reactions of this compound is governed by a combination of electronic and steric effects.

Electronic Factors: The diethylphosphonate group is an electron-withdrawing group due to the inductive effect of the electronegative oxygen and phosphorus atoms. This effect decreases the electron density at the adjacent C-2 carbon, but its influence also extends to the C-3 carbon. Theoretical studies on similar 2,3-epoxy alcohols suggest that an electron-withdrawing group at C-1 promotes nucleophilic attack at the C-3 position. researchgate.net This is rationalized by the destabilization of a developing positive charge (in an Sₙ1-like mechanism) or the transition state (in an Sₙ2-like mechanism) at the C-2 position, making the C-3 position the preferred site of attack.

Steric Factors: The diethylphosphonate moiety is sterically demanding. This bulkiness creates significant steric hindrance around the C-2 position, making it less accessible to incoming nucleophiles compared to the less encumbered terminal C-3 position. This steric impediment strongly favors the C-3 attack, complementing the electronic bias. The interplay between the structural characteristics of the epoxide and the nucleophile's nature is crucial in determining the reaction's pathway. nih.gov

Effects of Reaction Conditions and Solvent on Selectivity

The conditions under which the ring-opening reaction is performed, including the choice of solvent and additives, can significantly impact selectivity. The reaction of this compound with sodium azide is effectively carried out using ammonium sulfate as a catalyst. nih.gov The use of diethylaluminum azide in toluene (B28343) has also been reported for related epoxides, where the regioselectivity was found to be sensitive to the equivalents of the azide reagent and the presence of additives like ethyl acetate (B1210297) or ethanol. nih.gov

Specific Classes of Nucleophilic Reactions

The versatility of this compound as a synthetic intermediate is demonstrated through its reactions with various classes of nucleophiles, primarily those centered on oxygen and nitrogen atoms.

Reactions with Oxygen-Centered Nucleophiles (e.g., Water, Alcohols)

Oxygen-based nucleophiles readily attack the epoxide ring, leading to the formation of diols and their ether derivatives.

A notable example is the hydrolytic kinetic resolution (HKR) of racemic this compound. nih.gov This process involves the use of water as a nucleophile in the presence of a chiral salen-Co(II) complex as a catalyst. nih.gov The reaction selectively hydrolyzes one enantiomer of the epoxide, leaving the other unreacted and thus achieving enantiomeric enrichment. nih.gov

Reactions with alcohols (alcoholysis) are also anticipated to proceed with a similar regioselectivity, attacking the C-3 position to yield 3-alkoxy-2-hydroxypropylphosphonates. While specific examples for this compound are not detailed in the provided context, the general reactivity pattern of epoxides supports this pathway.

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Azides)

Nitrogen nucleophiles are extensively used in the ring-opening of this compound to synthesize aminophosphonates and their precursors, which are compounds of significant biological and synthetic interest. nih.gov

Reactions with Azides: The reaction with the azide ion is a well-established and highly regioselective transformation. Using sodium azide with ammonium sulfate results in the formation of diethyl 3-azido-2-hydroxypropylphosphonate in high yield. nih.gov This azido-alcohol is a valuable intermediate that can be further transformed, for instance, into aziridines. nih.gov The use of organoaluminum azides, such as Et₂AlN₃, also facilitates the ring-opening, though the regioselectivity can be modulated by the substrate's functional groups. nih.gov

Reactions with Amines: Amines, acting as nitrogen-centered nucleophiles, react with epoxides to form amino alcohols. Primary and secondary amines can be used to open the epoxide ring of this compound, which would lead to the corresponding 3-amino-2-hydroxypropylphosphonates. The reactivity of the amine is influenced by its basicity and steric hindrance. stackexchange.comlibretexts.org These reactions provide a direct route to aminophosphonic acid derivatives, which are important as analogues of amino acids. nih.gov

The table below summarizes the outcomes of key nucleophilic addition reactions.

| Nucleophile | Reagent/Conditions | Primary Product | Regioselectivity |

| Azide (N₃⁻) | NaN₃, (NH₄)₂SO₄ | Diethyl 3-azido-2-hydroxypropylphosphonate nih.gov | C-3 Attack nih.gov |

| Azide (N₃⁻) | Et₂AlN₃, Toluene | Vicinal azidohydrins nih.gov | Predominantly C-3 Attack nih.gov |

| Water (H₂O) | (R,R)-salen-Co(II)-OAc | Enantioselective hydrolysis to a diol nih.gov | C-3 Attack nih.gov |

| Amines (R-NH₂) | - | Diethyl 3-amino-2-hydroxypropylphosphonate | Expected C-3 Attack |

Reactions with Carbon-Centered Nucleophiles (e.g., Organometallics, Enamines)

The reaction of epoxides with carbon-centered nucleophiles is a fundamental method for carbon-carbon bond formation. In the case of this compound, the regioselectivity of this attack is a subject of considerable interest due to the electronic influence of the phosphonate group.

Organometallic Reagents:

The ring-opening of epoxides by organometallic reagents such as Grignard reagents and organocuprates (Gilman reagents) is a well-established synthetic strategy. For unsymmetrical epoxides, the site of nucleophilic attack is governed by a combination of steric and electronic factors. In general, under basic or neutral conditions, the reaction proceeds via an S(_N)2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.

For this compound, the C3 carbon is less sterically hindered than the C2 carbon. Therefore, attack by a Grignard reagent (RMgX) would be expected to occur primarily at C3, leading to the formation of a secondary alcohol after workup.

The electron-withdrawing nature of the phosphonate group at C1 is expected to polarize the C2-O bond, making C2 more electrophilic. However, the steric bulk of the phosphonate group and the diethyl ester moieties would likely still direct the Grignard reagent to the more accessible C3 position.

Organocuprates, being softer nucleophiles, are also expected to attack the less substituted C3 position in an S(_N)2 fashion. While specific studies on the reaction of organocuprates with this compound are not extensively documented in the reviewed literature, the general principles of epoxide ring-opening suggest a preference for attack at the terminal carbon.

Enamines:

Enamines, which are nucleophilic at the α-carbon, can also participate in the ring-opening of epoxides. researchgate.netresearchgate.net This reaction, often referred to as the Stork enamine alkylation, typically proceeds via an S(_N)2 mechanism. The enamine attacks the electrophilic carbon of the epoxide, leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis of the resulting iminium salt regenerates a carbonyl group. mdpi.comnih.gov

Reactions with Halogen Nucleophiles (e.g., Hydrogen Halides)

The ring-opening of epoxides with hydrogen halides (HX) is a classic method for the synthesis of halohydrins. masterorganicchemistry.comresearchgate.net The regioselectivity of this reaction is highly dependent on the reaction conditions and the substitution pattern of the epoxide. Under acidic conditions, the reaction can proceed through a mechanism with partial S(_N)1 character. researchgate.net

For an unsymmetrical epoxide, the protonated epoxide can be attacked by the halide anion at either carbon. The site of attack is influenced by both steric hindrance and the stability of the incipient carbocation. With this compound, the electron-withdrawing phosphonate group would destabilize a carbocation at the adjacent C2 position. Consequently, even under acidic conditions, an S(_N)2-like attack at the less substituted and less electronically disfavored C3 position is the more probable pathway. This would lead to the formation of the corresponding 3-halo-2-hydroxypropylphosphonate.

The reaction proceeds with an anti-stereospecificity, resulting in a trans relationship between the newly introduced halogen and the hydroxyl group. masterorganicchemistry.com

| Nucleophile | Expected Major Product | Probable Mechanism |

| Grignard Reagent (RMgX) | Diethyl (2-hydroxy-4-substituted-butyl)phosphonate | S(_N)2 |

| Organocuprate (R(_2)CuLi) | Diethyl (2-hydroxy-4-substituted-butyl)phosphonate | S(_N)2 |

| Enamine (followed by hydrolysis) | Diethyl (2-hydroxy-4-oxopentyl)phosphonate (example) | S(_N)2 |

| Hydrogen Halide (HX) | Diethyl (3-halo-2-hydroxypropyl)phosphonate | S(_N)2-like |

Catalyst-Mediated Transformations and Rearrangements

The use of catalysts can significantly influence the course of epoxide reactions, often enabling transformations that are not possible under simple thermal or stoichiometric conditions. Metal salts, in particular, can act as Lewis acids to activate the epoxide ring and direct the regioselectivity of nucleophilic attack or promote rearrangements.

Role of Metal Salts in Directing Ring-Opening Regiochemistry (e.g., Cu(I), Ca(OTf)(_2))

Lewis acid catalysts can coordinate to the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack. This activation can also alter the regiochemical outcome of the reaction.

Copper(I) Salts:

Copper(I) catalysts are known to be effective in various organic transformations, including the ring-opening of epoxides. While specific studies detailing the use of Cu(I) with this compound are limited in the reviewed literature, the general role of copper salts can be inferred. Copper(I) can act as a soft Lewis acid, and its coordination to the epoxide oxygen would enhance the electrophilicity of the ring carbons. In reactions with nucleophiles, this can facilitate the ring-opening process. The regioselectivity would still be influenced by the steric and electronic factors of the substrate. For this compound, it is plausible that a Cu(I) catalyst could enhance the rate of nucleophilic attack at the C3 position.

Calcium Triflate (Ca(OTf)(_2)):

Calcium triflate is a mild Lewis acid that has been shown to catalyze the ring-opening of epoxides with various nucleophiles. Its role is to activate the epoxide by coordination, similar to other metal salts. Studies on other epoxides have demonstrated that Ca(OTf)(_2) can promote regioselective ring-opening. Given the electron-withdrawing nature of the phosphonate group in this compound, which would disfavor positive charge buildup at C2, it is anticipated that Ca(OTf)(_2) would facilitate nucleophilic attack at the less hindered C3 position.

Investigation of Rearrangement Pathways (e.g., MgBr(_2)-catalyzed Rearrangements)

Lewis acids can also induce rearrangements of epoxides to carbonyl compounds. This transformation is particularly relevant for epoxides that can form a stable carbocation or where a hydride or alkyl shift can occur.

Magnesium Bromide (MgBr(_2)):

Magnesium bromide, often used as its diethyl etherate complex (MgBr(_2)·OEt(_2)), is a versatile Lewis acid in organic synthesis. It is known to catalyze the rearrangement of certain epoxides to aldehydes or ketones. For this compound, coordination of MgBr(_2) to the epoxide oxygen would activate the ring. A subsequent attack by the bromide ion at the C3 position could lead to a bromohydrin intermediate. Alternatively, a more complex rearrangement pathway could be envisaged.

While direct evidence for the MgBr(_2)-catalyzed rearrangement of this compound to a keto-phosphonate is not prevalent in the reviewed literature, such a transformation is mechanistically plausible. The reaction could proceed via a halohydrin intermediate which then undergoes rearrangement, or potentially through a concerted process. The presence of the phosphonate group would undoubtedly play a crucial role in directing the course of such a rearrangement.

| Catalyst | Role | Expected Outcome with Nucleophile (Nu()) | Potential Rearrangement Product |

| Copper(I) Salt | Lewis acid activation | Attack at C3 | Not typically a primary pathway |

| Ca(OTf)(_2) | Lewis acid activation | Attack at C3 | Not typically a primary pathway |

| MgBr(_2) | Lewis acid activation, potential bromide source | Formation of bromohydrin | Potential for rearrangement to a keto-phosphonate |

Synthetic Applications of Diethyl 2,3 Epoxypropylphosphonate As a Versatile Synthetic Intermediate

Construction of Complex Organophosphorus Scaffolds

The inherent strain of the three-membered epoxide ring in diethyl 2,3-epoxypropylphosphonate makes it susceptible to nucleophilic attack, providing a reliable method for constructing elaborate organophosphorus structures. This approach is fundamental to creating molecules with specific functionalities at the C2 and C3 positions of the propyl chain.

A primary application of this compound is in the synthesis of alkylphosphonates featuring distinct functional groups at the C2 and C3 positions. The strategy involves a regioselective nucleophilic attack on one of the epoxide carbons, followed by the retention of the hydroxyl group at the adjacent carbon.

A key example of this is the reaction of this compound with sodium azide (B81097) (NaN₃). youtube.com In this process, the azide anion acts as the nucleophile, preferentially attacking the C3 carbon of the epoxide. This reaction is typically carried out in the presence of a mild proton source, such as ammonium (B1175870) sulfate (B86663), which facilitates the opening of the ring. The result of this S_N2-type reaction is the formation of diethyl 3-azido-2-hydroxypropylphosphonate. youtube.com This product is a classic example of a 2,3-difunctionalized alkylphosphonate, containing a hydroxyl group at C2 and an azide group at C3, which can be further transformed into an amino group.

Table 1: Synthesis of Diethyl 3-azido-2-hydroxypropylphosphonate

| Reactant | Reagent | Product | Key Transformation |

|---|

The versatility of the epoxide ring also allows for the introduction of a second phosphonate (B1237965) group, leading to the formation of diphosphonate structures. While direct ring-opening with a phosphite (B83602) nucleophile can be challenging, a two-step sequence provides a reliable route. First, the epoxide is opened with a hydrohalic acid (like HBr or HCl) to produce a halohydrin, such as diethyl 3-bromo-2-hydroxypropylphosphonate. In the second step, this intermediate undergoes a Michaelis-Arbuzov reaction with a trialkyl phosphite, such as triethyl phosphite. The phosphite attacks the carbon bearing the halogen, displacing it and forming a new carbon-phosphorus bond. This sequence results in a tetraalkyl 2-hydroxypropane-1,3-diphosphonate, a valuable scaffold for various applications.

Precursor to Phosphonate-Stabilized Ylides for Olefination Reactions

This compound can be converted into precursors for the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for synthesizing alkenes with high stereoselectivity. wikipedia.orgnrochemistry.com The HWE reaction utilizes a phosphonate-stabilized carbanion (an ylide) which reacts with aldehydes or ketones. youtube.comnumberanalytics.com

A synthetic pathway to generate the necessary ylide precursor from this compound involves two key steps. First, the epoxide is hydrolyzed under acidic or basic conditions to yield diethyl 2,3-dihydroxypropylphosphonate. Second, the secondary hydroxyl group at the C2 position is selectively oxidized using a mild oxidizing agent (e.g., PCC or Swern oxidation) to afford diethyl 2-oxo-3-hydroxypropylphosphonate. This resulting β-ketophosphonate is an ideal substrate for the HWE reaction.

Upon treatment with a base (e.g., sodium hydride or an alkoxide), the β-ketophosphonate is deprotonated at the C1 position, which is acidic due to the electron-withdrawing effects of both the phosphonate and the adjacent ketone. This generates a stabilized phosphonate carbanion. This ylide can then react with a variety of aldehydes or ketones to produce α,β-unsaturated phosphonates, typically with a strong preference for the (E)-alkene isomer. wikipedia.org

Synthesis of Diverse Functionalized Phosphonate Derivatives

The initial products from the ring-opening of this compound are themselves versatile intermediates that can be further modified to create a library of functionalized phosphonate derivatives.

Following the synthesis of molecules like diethyl 3-azido-2-hydroxypropylphosphonate, both the hydroxyl and the latent amino functionalities can be selectively derivatized. youtube.com The secondary hydroxyl group at the C2 position can undergo standard reactions such as acylation with acyl chlorides or anhydrides to form esters. beilstein-journals.org

The azide group at C3 can be readily reduced to a primary amine via methods like catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) or with triphenylphosphine (B44618) (Staudinger reaction). The resulting diethyl 3-amino-2-hydroxypropylphosphonate contains two reactive sites. The primary amine can be acylated to form amides, alkylated, or used in the synthesis of more complex heterocyclic systems.

Table 2: Example Derivatization Reactions

| Starting Material | Reagent(s) | Functional Group Targeted | Product Type |

|---|---|---|---|

| Diethyl 3-azido-2-hydroxypropylphosphonate | Acetyl Chloride, Pyridine | Hydroxyl | Acetoxy derivative |

| Diethyl 3-azido-2-hydroxypropylphosphonate | H₂, Pd/C | Azide | Primary amine derivative |

A significant application of this compound is its conversion into substituted aziridinephosphonates. youtube.com Aziridines are valuable three-membered nitrogen-containing heterocycles used in medicinal chemistry and as synthetic intermediates. The synthesis begins with the previously described formation of diethyl 3-azido-2-hydroxypropylphosphonate. youtube.com This intermediate is then subjected to a two-step intramolecular cyclization procedure.

First, the azido-alcohol reacts with triphenylphosphine (PPh₃). This initiates the Staudinger reaction, but the intermediate aza-ylide attacks the hydroxyl group, which, after proton transfer and activation, leads to the formation of an unstable oxazaphospholidine intermediate. This intermediate then undergoes cyclization with the elimination of triphenylphosphine oxide (TPPO) to yield the desired diethyl (aziridin-2-yl)methylphosphonate. youtube.com This method provides a direct route from the epoxide to a functionalized aziridinephosphonate, which can be further derivatized, for instance by N-protection with a Boc group, to facilitate subsequent regioselective ring-opening of the aziridine (B145994) itself. youtube.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Sodium Azide |

| Ammonium Sulfate |

| Diethyl 3-azido-2-hydroxypropylphosphonate |

| Diethyl 3-bromo-2-hydroxypropylphosphonate |

| Triethyl phosphite |

| Tetraalkyl 2-hydroxypropane-1,3-diphosphonate |

| Diethyl 2,3-dihydroxypropylphosphonate |

| Diethyl 2-oxo-3-hydroxypropylphosphonate |

| Diethyl 3-amino-2-hydroxypropylphosphonate |

| Triphenylphosphine |

| Triphenylphosphine oxide |

Intermediacy in the Synthesis of Analogues for Bioactive Molecules

The unique structure of this compound makes it a valuable precursor for synthesizing analogues of biologically active compounds. Its epoxide ring is susceptible to nucleophilic attack, providing a straightforward method for introducing diverse functional groups.

The synthesis of enantiomerically enriched functionalized diethyl 2-amino-, 2,3-diamino-, and 2-amino-3-hydroxypropylphosphonates can be achieved starting from N-protected (aziridin-2-yl)methylphosphonates, which are themselves derived from this compound. nih.gov The process involves a regioselective opening of the aziridine ring with various nucleophiles. nih.gov For instance, N-Boc-protected (R)- and (S)-2,3-diaminopropylphosphonates are synthesized from (R)- and (S)-N-Bn-(aziridin-2-yl)methylphosphonates through a ring-opening reaction with trimethylsilyl (B98337) azide, followed by reduction. nih.gov

A general synthetic route to racemic (aziridin-2-yl)methylphosphonate begins with the ring-opening of racemic this compound with sodium azide to yield diethyl 3-azido-2-hydroxypropylphosphonate. nih.gov This intermediate is then further processed to form the aziridine ring. nih.gov

The following table summarizes the synthesis of various functionalized aminopropylphosphonates and their precursors:

| Starting Material | Reagents | Product |

| Racemic this compound | 1. Sodium azide, ammonium sulfate | Diethyl 3-azido-2-hydroxypropylphosphonate |

| (R)- and (S)-N-Bn-(aziridin-2-yl)methylphosphonates | 1. Trimethylsilyl azide 2. Triphenylphosphine | N-Boc-protected (R)- and (S)-2,3-diaminopropylphosphonates |

| (R)- and (S)-N-Bn-(aziridin-2-yl)methylphosphonates | Glacial acetic acid | (R)- and (S)-2-(N-Bn-amino)-3-acetoxypropylphosphonates |

This table illustrates the transformation of this compound derivatives into various functionalized aminophosphonates.

Acyclic nucleoside phosphonates are an important class of antiviral agents. nih.govresearchgate.net this compound can serve as a precursor for the synthesis of the side chains of these analogues. While direct use of this compound is not explicitly detailed in the provided context, the synthesis of structurally similar phosphonate-containing acyclic chains highlights the general utility of phosphonate building blocks in this area. For example, the synthesis of (5-Hydroxy-pent-3-enyl)-phosphonic acid diethyl ester, a key intermediate for a new class of antiviral acyclic nucleoside phosphonates, involves an Arbuzov reaction to introduce the diethyl phosphonate group. nih.gov

The general approach for creating these analogues involves coupling a phosphonate-containing side chain to a nucleobase. nih.govbenthamscience.com This strategy bypasses the initial phosphorylation step often required for the activation of nucleoside analogues, a significant advantage in antiviral drug design. nih.gov

The reactivity of the epoxide ring in this compound allows for the introduction of various functional groups, making it a versatile starting material for other structurally related phosphonates. While the direct synthesis of phosphocarnitine from this compound is not explicitly described, the synthesis of related functionalized α-aminophosphonates and α-hydroxyphosphonates from aziridine-containing phosphonates (derived from the epoxide) demonstrates the principle. researchgate.net The regioselective opening of the aziridine ring with different nucleophiles allows for the controlled introduction of amino and hydroxyl groups, which are key features of carnitine and its analogues. researchgate.net

Utility in Polymer Science and Materials Chemistry

The chemical properties of this compound also lend themselves to applications in the development of new polymers and materials, particularly in enhancing adhesion.

This compound is used as a starting material for the synthesis of polymerizable monomers, particularly for dental adhesives. tandfonline.com A family of polymerizable 2-substituted-1,3-propylidenediphosphonic acids has been successfully synthesized for this purpose. tandfonline.com These monomers, which can be methacrylates or N-alkyl-acrylamides, are typically prepared in multi-step syntheses where this compound is a key reactant. tandfonline.com

The following table outlines a reaction step involving this compound in the synthesis of a polymerizable monomer:

| Reactants | Conditions | Outcome |

| This compound, Triethyl phosphite (TEP) | Room temperature, 15 hours | Intermediate for a polymerizable diphosphonic acid |

This table shows a key step in the synthesis of monomers for adhesive polymers, starting from this compound.

The phosphonate group in molecules derived from this compound can strongly interact with metal surfaces, making them effective adhesion promoters for coatings. google.com While the provided information does not directly link this compound to commercially available adhesion promoters, the synthesis of polymerizable diphosphonic acids for dental adhesives highlights its utility in creating materials that enhance bonding to surfaces. tandfonline.com These acidic monomers can be incorporated into self-etching enamel-dentin adhesives, which mediate the bond between dental hard tissues and restorative materials. tandfonline.com The principle of using phosphonate-containing molecules to improve adhesion is a well-established concept in materials science. google.com

Stereochemical Aspects in Reactions of Diethyl 2,3 Epoxypropylphosphonate

Preservation and Inversion of Stereochemistry in Epoxide Ring-Opening

The opening of the epoxide ring in diethyl 2,3-epoxypropylphosphonate is a key reaction that introduces new functional groups. The stereochemical outcome of this reaction, whether it proceeds with retention or inversion of configuration at the chiral center, is highly dependent on the reaction mechanism.

The ring-opening of epoxides can proceed through different mechanisms, primarily the SN2 (bimolecular nucleophilic substitution) mechanism. In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. This "backside attack" leads to a Walden inversion, where the stereochemistry at the reaction center is inverted. researchgate.netrsc.org For instance, if the starting material is the (R)-enantiomer, the product will have the (S)-configuration, and vice versa. researchgate.net

In the context of this compound, nucleophilic attack at one of the epoxide carbons will lead to the opening of the ring. If the reaction proceeds via a pure SN2 mechanism, an inversion of configuration at the site of attack is expected. scielo.br For example, the reaction of an enantiomerically pure epoxide with a nucleophile will result in the formation of a product with the opposite stereochemistry at the carbon atom that was attacked.

Conversely, "preservation of stereochemistry" would imply that the nucleophile ends up on the same side as the leaving group was. This is less common in simple SN2 reactions but can occur through more complex mechanisms, such as those involving double inversions or neighboring group participation. However, for most direct ring-opening reactions of epoxides, inversion is the predominant stereochemical pathway. rsc.orgspectroscopyonline.com

The choice of nucleophile and reaction conditions can influence the regioselectivity of the attack (i.e., which of the two epoxide carbons is attacked), but the stereospecificity of the SN2 mechanism generally dictates the inversion of stereochemistry at the point of attack.

Regio- and Stereospecific Transformations of Chiral Epoxyphosphonates

The reactions of chiral this compound are not only stereospecific but can also be highly regioselective. Regioselectivity refers to the preference for bond formation at one position over another. In the case of unsymmetrical epoxides like this compound, the nucleophile can attack either the C2 or C3 carbon of the epoxide ring.

The regioselectivity of the ring-opening is influenced by both steric and electronic factors. Under basic or neutral conditions, with strong nucleophiles, the reaction typically follows an SN2 pathway, and the nucleophile attacks the less sterically hindered carbon atom. In this compound, the C3 carbon is generally less sterically hindered than the C2 carbon, which is closer to the bulky phosphonate (B1237965) group. Therefore, nucleophilic attack is often favored at the C3 position.

Stereospecific transformations of chiral epoxyphosphonates are crucial for the synthesis of complex molecules with defined stereochemistry. For example, the reaction of an enantiomerically pure (R)- or (S)-diethyl 2,3-epoxypropylphosphonate with a nucleophile can lead to the formation of a single diastereomer of the product. This is because the reaction is not only regioselective but also stereospecific, with the new stereocenter being formed in a predictable manner relative to the existing one.

The combination of regio- and stereospecificity allows for the controlled synthesis of a wide range of functionalized phosphonates with high enantiomeric and diastereomeric purity. These chiral building blocks are valuable intermediates in the synthesis of biologically active compounds and chiral ligands for asymmetric catalysis.

Methods for Stereochemical Assignment and Enantiomeric Purity Analysis (e.g., NMR with Chiral Discriminating Agents)

The determination of the stereochemical configuration and enantiomeric purity of this compound and its derivatives is essential for understanding and controlling the stereochemical outcome of their reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the presence of chiral discriminating agents (CDAs), is a powerful tool for this purpose. researchgate.netnih.gov

Chiral discriminating agents, which can be either chiral solvating agents (CSAs) or chiral derivatizing agents, interact with the enantiomers of a chiral compound to form transient diastereomeric complexes or new diastereomeric compounds, respectively. nih.govmdpi.com These diastereomeric species have different magnetic environments and, therefore, can exhibit distinct signals in the NMR spectrum.

For organophosphorus compounds like this compound, ³¹P NMR is a particularly useful technique due to its wide chemical shift range and the high sensitivity of the phosphorus nucleus to its electronic environment. When a chiral solvating agent is added to a solution of a racemic or enantiomerically enriched phosphonate, the single peak in the ³¹P NMR spectrum can split into two separate peaks, corresponding to the two enantiomers. The relative integration of these peaks can then be used to determine the enantiomeric excess (ee) of the sample. researchgate.net

Various types of chiral solvating agents have been successfully employed for the enantiodiscrimination of chiral phosphonates, including α-cyclodextrin and derivatives of amino acids. researchgate.netmdpi.com The choice of the chiral discriminating agent and the experimental conditions, such as solvent and temperature, can significantly affect the degree of separation of the NMR signals.

In addition to determining enantiomeric purity, NMR with chiral discriminating agents can also be used for the assignment of absolute configuration, often by comparing the spectra with those of standards of known stereochemistry or by analyzing the specific interactions between the chiral agent and the analyte.

Advanced Characterization and Spectroscopic Methodologies in Epoxyphosphonate Research

Application of Multi-Nuclear NMR Spectroscopy (e.g., ¹H, ¹³C, ³¹P NMR) in Reaction Monitoring and Product Confirmationtandfonline.commdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework and the phosphorus environment within a molecule. For "Diethyl 2,3-epoxypropylphosphonate," ¹H, ¹³C, and ³¹P NMR are routinely employed to confirm its structure and to monitor the progress of reactions involving this epoxide. tandfonline.commdpi.com The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), are characteristic for the specific nuclei in their unique chemical environments.

In the context of reaction monitoring, ³¹P NMR is particularly valuable. epdf.pubnih.gov For instance, the conversion of "this compound" to other phosphonate (B1237965) derivatives can be tracked by observing the disappearance of the starting material's characteristic ³¹P signal and the appearance of new signals corresponding to the products. epdf.pubnih.gov For example, in the synthesis of various 2-substituted-1,3-propylidenediphosphonic acids, the ³¹P NMR spectrum of the final products shows distinct shifts, confirming the transformation of the initial epoxypropylphosphonate. tandfonline.com

The following table summarizes the typical NMR spectroscopic data for "this compound" and its derivatives, which are crucial for product confirmation.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H NMR | 4.18–4.08 | m | CH₃CH ₂OP | |

| 2.63 | ddd | J = 14.4, 8.5, 3.9 | H CCP | |

| 2.37–2.31 | m | HₐCH ₑP | ||

| 2.35 | d | J = 5.9 | HₐCH ₑCCP | |

| 2.04 | d | J = 3.6 | HₐCH ₑCCP | |

| 1.63 | ddd | J = 19.2, 15.2, 8.3 | HₐCH ₑP | |

| 1.33 | t | J = 7.1 | CH ₃CH₂OP | |

| ¹³C NMR | 154.9 | C =O | ||

| 79.9 | ||||

| 62.1 | d | J = 6.4 | CC OP | |

| 61.9 | d | J = 6.6 | CC OP | |

| 54.1 | d | J = 8.3 | CC CP | |

| 46.3 | ||||

| 28.3 | ||||

| 27.9 | d | J = 138.3 | C P | |

| 16.4 | d | J = 5.8 | C COP | |

| ³¹P NMR | 27.44 |

Data sourced from studies on derivatives of this compound. mdpi.com

Mass Spectrometry for Structural Verification and Purity Assessmentmdpi.com

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation patterns. For "this compound" and its reaction products, high-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition with high accuracy. tandfonline.com

This technique is instrumental in verifying the successful synthesis of target molecules and assessing their purity. tandfonline.com For example, in the synthesis of polymerizable 2-substituted 1,3-propylidenediphosphonic acids from "this compound," HRMS was used to confirm the mass of the synthesized monomers, with the observed mass-to-charge ratio (m/z) closely matching the calculated value. tandfonline.com The electrospray ionization (ESI) technique is commonly used for these analyses. tandfonline.com

The table below shows an example of how HRMS data is presented for a derivative of "this compound."

| Compound | Calculated m/z | Found m/z | Ion |

| C₇H₁₅O₈P₂ | 289.0242 | 289.0239 | [M + H]⁺ |

Data for a derivative of this compound. tandfonline.com

Conclusion and Future Research Directions

Summary of Diethyl 2,3-Epoxypropylphosphonate's Contribution to Organic Synthesis

This compound has established itself as a valuable and versatile building block in organic synthesis, primarily serving as a precursor for a variety of vicinally difunctionalized organophosphorus compounds. Its key contribution lies in the reactivity of the strained epoxide ring, which can be opened regioselectively by a wide range of nucleophiles. This predictable reactivity allows for the controlled introduction of diverse functional groups at the C-2 and C-3 positions of the propylphosphonate backbone.

The principal transformation enabled by this compound is the synthesis of 2-hydroxy-3-substituted alkylphosphonic esters. tandfonline.comtandfonline.com The nucleophilic attack typically occurs at the sterically less hindered terminal carbon (C-3) of the epoxide, resulting in the formation of a hydroxyl group at the C-2 position. tandfonline.com This hydroxyl functionality is not merely a static feature; it serves as a synthetic handle for further modifications, such as conversion into ester or ether derivatives, thereby expanding the molecular complexity and diversity of the resulting phosphonates. tandfonline.comtandfonline.com

Moreover, the reaction of this compound with specific nucleophiles, such as ketone enamines, leads to unique chemical structures. Instead of the expected hydroxyketophosphonates, these reactions result in the incorporation of a 3-phosphonopropylidene group into the ketone, creating novel carbon-carbon bonds and functionalized carbocyclic systems. tandfonline.comtandfonline.com This reactivity profile underscores the compound's role as more than a simple dielectrophile, offering pathways to complex molecular architectures that are of significant interest in synthetic chemistry.

Emerging Research Avenues and Potential for Novel Transformations

The established reactivity of this compound continues to be a foundation for exploring new synthetic methodologies and transformations. A significant emerging research avenue lies in the development of green and highly selective catalytic systems for its conversion.

One of the most promising areas is the use of biocatalysis. Recent studies on the related epoxymethyl dimethyl phosphonate (B1237965) have demonstrated the potential of photobiocatalytic processes using whole-cell systems, such as cyanobacteria, to achieve highly efficient and stereoselective transformations. mdpi.comcitedrive.comresearchgate.netpreprints.org The conversion of the epoxy phosphonate into a pure geometric isomer of an unsaturated hydroxy phosphonate highlights the potential for developing environmentally benign synthetic routes to high-value, structurally unique phosphonates. mdpi.comcitedrive.comresearchgate.net Applying similar photobiocatalytic strategies to this compound could unlock novel reaction pathways that are difficult to achieve through traditional chemical methods, yielding enantiomerically pure and complex products.

Furthermore, there is ongoing interest in expanding the scope of nucleophiles and reaction conditions to generate novel phosphonate derivatives. While early attempts with certain Grignard reagents were not straightforward, the use of copper catalysts has shown promise in modifying the carbon skeleton at the C-3 position. tandfonline.com Future research could focus on developing more robust and versatile catalytic systems, including those based on other transition metals, to control the regioselectivity of the ring-opening with a broader array of carbon and heteroatom nucleophiles. The exploration of asymmetric catalysis to control the stereochemistry of the newly formed chiral centers during the epoxide opening is another critical frontier.

The table below summarizes some of the key transformations involving epoxy phosphonates and their potential for future research.

| Starting Material | Reagent/Catalyst | Product Type | Potential Research Direction |

| This compound | Various Nucleophiles | 2-hydroxy-3-substituted alkylphosphonic esters tandfonline.comtandfonline.com | Asymmetric catalysis for stereocontrol |

| This compound | Ketone Enamines | 2-(3'-diethoxyphosphonyl)propylidenecycloalkanones tandfonline.comtandfonline.com | Exploring reactions with other activated methylene (B1212753) compounds |

| Epoxymethyl dimethyl phosphonate | Photobiocatalysts (e.g., Synechococcus bigranulatus) | Dimethyl (1E)-3-hydroxyprop-1-enylphosphonate mdpi.comresearchgate.net | Application to this compound for novel unsaturated phosphonates |

| Diethyl 2,3-epoxyalkylphosphonates | Grignard Reagents / Cu(I) | 3-substituted-2-hydroxyalkylphosphonates tandfonline.com | Development of more efficient and selective metal catalysts |

Perspectives on Industrial and Academic Applications in Chemical Synthesis

The synthetic utility of this compound positions it as a compound with significant potential in both industrial and academic settings. The ability to generate a diverse library of functionalized phosphonates from a single, accessible precursor is highly valuable for chemical synthesis.

Industrial Applications:

Organophosphorus compounds, in general, have widespread applications as pharmaceuticals, agrochemicals, flame retardants, and plasticizers. wikipedia.orgtaylorandfrancis.com The derivatives synthesized from this compound, particularly α-hydroxyphosphonates and aminophosphonates, are of considerable interest to the pharmaceutical and agrochemical industries. mdpi.com These classes of compounds are known to act as enzyme inhibitors, mimicking the transition states of biochemical reactions. preprints.orgyoutube.com Therefore, this compound serves as a key starting material for the synthesis of potential new drugs and pesticides. wikipedia.orgnih.gov Furthermore, the phosphonate moiety can be incorporated into polymers and materials to impart specific properties such as flame retardancy or metal chelation capabilities, opening avenues for its use in materials science. taylorandfrancis.comnih.govnih.gov

Academic Applications:

From an academic perspective, this compound is an ideal model substrate for studying reaction mechanisms, stereochemistry, and the development of new synthetic methods. tandfonline.com Its well-defined structure and predictable, yet versatile, reactivity allow for the systematic investigation of catalytic processes, including asymmetric catalysis and green chemistry approaches like photobiocatalysis. tandfonline.commdpi.com The synthesis of novel phosphonate-containing heterocyclic compounds and complex molecular scaffolds from this building block continues to be an active area of research. acs.orgresearchgate.net These efforts not only expand the fundamental knowledge of organic chemistry but also provide a pipeline of new compounds for biological screening and materials science research. The development of functionalized phosphonates for applications as positive allosteric modulators of receptors or as components of advanced biomaterials represents a growing area of academic inquiry. nih.govacs.org

Q & A

Q. What are the standard synthetic routes for diethyl 2,3-epoxypropylphosphonate, and how is reaction progress monitored?

The compound can be synthesized via nucleophilic substitution or phosphorylation reactions. A common approach involves reacting triethylphosphite with α-bromo ketones in acetonitrile at 80°C for 2 hours. Reaction completion is monitored using thin-layer chromatography (TLC) and confirmed via analysis of the crude mixture. For example, diethyl (2-oxo-2-arylethyl)phosphonates are purified via column chromatography (silica gel, dichloromethane/methanol eluent), yielding viscous oils with typical purity >80% .

Q. What safety protocols are critical when handling this compound in the lab?

Key precautions include:

- Use of fume hoods to avoid inhalation of vapors or dust.

- Wearing nitrile gloves and safety goggles to prevent skin/eye contact.

- Storing the compound in airtight containers away from oxidizers.

- Immediate cleanup of spills using non-combustible absorbents (e.g., vermiculite) to avoid environmental contamination .

Q. How is nuclear magnetic resonance (NMR) spectroscopy used to characterize this compound?

analysis in CDCl typically shows:

- A doublet for phosphonate methylene protons () at δ 3.6–3.7 ppm.

- Ethyl ester signals as triplets (δ 1.2–1.3 ppm, ).

- Aromatic proton resonances (e.g., δ 7.5–8.0 ppm for aryl ketones). Mass spectrometry (ESI–MS) confirms molecular ion peaks (e.g., m/z 287 [M+H]) .

Advanced Research Questions

Q. How does the Steglich esterification protocol compare to nucleophilic substitution for synthesizing phosphonate derivatives?

The Steglich method (using diisopropylcarbodiimide [DIC] and 4-dimethylaminopyridine [DMAP]) enables mild esterification of hydrolyzed phosphonates with 2,2,2-trifluoroethanol, achieving >90% yields under anhydrous conditions. This contrasts with nucleophilic routes, which require elevated temperatures (80°C) and generate stoichiometric HBr waste. The choice depends on substrate sensitivity: Steglich is preferred for acid-labile intermediates, while nucleophilic methods are scalable for robust substrates .

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Conflicting yields often arise from:

- Catalyst purity : Impure DIC/DMAP reduces Steglich efficiency.

- Solvent polarity : Acetonitrile optimizes nucleophilic substitution, while DMF may stabilize intermediates.

- Temperature control : Suboptimal heating (e.g., <70°C) leads to incomplete bromo-ketone conversion. Systematic Design of Experiments (DoE) can isolate critical variables, and tracking of reaction intermediates helps identify bottlenecks .

Q. What role do quantum chemical models (e.g., QSPR) play in predicting this compound’s reactivity?

Quantitative Structure-Property Relationship (QSPR) models use density functional theory (DFT) to calculate electronic parameters (e.g., LUMO energy, partial charges) that correlate with:

- Epoxide ring-opening kinetics (e.g., nucleophilic attack at the β-carbon).

- Phosphonate ester hydrolysis rates in aqueous media. These models guide the design of derivatives with tailored stability for applications in prodrugs or polymer crosslinkers .

Methodological Considerations

-

Data Table: Representative Reaction Conditions for Diethyl 2-Oxoethylphosphonate Synthesis

Substrate Catalyst/Solvent Temp (°C) Yield (%) Reference 2-Bromo-4-methoxyacetophenone Triethylphosphite/MeCN 80 84 Hydrolyzed dimethyl phosphonate DIC/DMAP/THF 25 92 -

Conflict Resolution Workflow :

- Validate analytical data across labs (e.g., cross-check NMR assignments).

- Replicate reactions under standardized conditions.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.